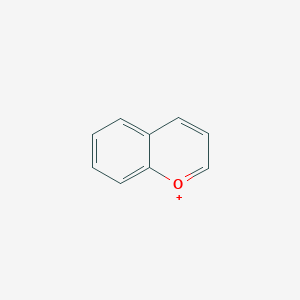

Chromenylium

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7O+ |

|---|---|

Molecular Weight |

131.15 g/mol |

IUPAC Name |

chromenylium |

InChI |

InChI=1S/C9H7O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/q+1 |

InChI Key |

JPBGLQJDCUZXEF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=[O+]2 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=[O+]2 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Chromenylium Dyes

For Researchers, Scientists, and Drug Development Professionals

Chromenylium dyes, a class of benzopyrylium salts, are of significant interest in various scientific fields due to their unique photophysical properties. Their applications range from fluorescent probes in biological imaging to photosensitizers in photodynamic therapy. This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of these versatile compounds, aimed at providing researchers and drug development professionals with the necessary details to successfully implement these procedures.

Core Synthesis Strategies

The synthesis of the this compound core typically involves the condensation of a phenol derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. The specific substitution pattern on the resulting dye can be readily tuned by selecting appropriate starting materials.

Synthesis of 2,4,6-Trisubstituted Pyrylium Salts

A common and straightforward method for synthesizing 2,4,6-trisubstituted pyrylium salts involves the acid-catalyzed condensation of a chalcone with an acetophenone derivative.[1][2] The reaction proceeds via a Michael addition followed by cyclization and dehydration to form the aromatic pyrylium ring.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate [1][2]

-

In a round-bottom flask, dissolve acetophenone (1.0 equivalent) and chalcone (1.98-2.0 equivalents) in 1,2-dichloroethane.

-

With stirring, add fluoroboric acid etherate (2.0 equivalents) dropwise to the solution.

-

Heat the reaction mixture to reflux (approximately 83 °C) and maintain for 1.5 hours.[1]

-

Cool the mixture to room temperature.

-

Precipitate the product by adding diethyl ether to the reaction mixture.

-

Collect the resulting yellow crystalline solid by filtration.

-

Wash the solid with diethyl ether to remove residual impurities.

-

Dry the purified 2,4,6-triphenylpyrylium tetrafluoroborate under reduced pressure.

A continuous-flow synthesis approach has also been developed for the preparation of 2,4,6-triarylpyrylium tetrafluoroborates, offering advantages in terms of reaction time and scalability.[3] This method involves pumping solutions of the acetophenone and chalcone, along with fluoroboric acid, through a heated reactor coil.[3]

Synthesis of Heptamethine and Pentamethine this compound Dyes

The synthesis of more complex this compound dyes, such as heptamethine and pentamethine derivatives, often starts with the preparation of a this compound heterocycle. This is followed by a condensation reaction with a corresponding conjugated bis(phenylimine) linker.[4]

Experimental Protocol: General Synthesis of Heptamethine this compound Dyes [5]

-

Synthesis of the this compound Heterocycle: Synthesize the desired 4-methyl this compound heterocycle containing appropriate substituents at the 2-position.[4][6]

-

Condensation Reaction: In a reaction vessel protected from light, combine the this compound heterocycle (2 equivalents) and the appropriate heptamethine linker (e.g., a conjugated bis(phenylimine)) (1 equivalent) in a suitable solvent such as a mixture of acetic anhydride and acetic acid.

-

Heat the reaction mixture, typically to around 100-120 °C, and stir for a specified time, which can range from a few hours to overnight.

-

Monitor the reaction progress by UV-Vis spectroscopy or thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Precipitate the crude dye by adding a non-polar solvent like diethyl ether.

-

Collect the solid by filtration and wash with the non-polar solvent.

Purification Protocols

The purification of this compound dyes is crucial to remove starting materials, byproducts, and any degraded material, ensuring high purity for subsequent applications. Common purification techniques include precipitation, recrystallization, and column chromatography.

Precipitation and Washing

This is often the first step in purification following the synthesis. The crude dye, being a salt, is typically insoluble in non-polar organic solvents.

Experimental Protocol: Purification by Precipitation

-

After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

-

Add a sufficient volume of a non-polar solvent (e.g., diethyl ether, hexane) to the concentrated residue to induce precipitation of the dye.

-

Stir the resulting suspension to ensure complete precipitation.

-

Collect the solid dye by vacuum filtration.

-

Wash the filter cake with several portions of the non-polar solvent to remove soluble impurities.

-

Dry the purified dye under vacuum.

Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[7][8][9] The choice of solvent is critical; the dye should be sparingly soluble at room temperature but highly soluble at an elevated temperature.[10][11]

Experimental Protocol: Purification by Recrystallization [2]

-

In a flask, suspend the crude this compound dye in a minimum amount of a suitable solvent or solvent mixture (e.g., 1,2-dichloroethane, ethanol, or acetic acid).[2][12]

-

Heat the suspension with stirring until the dye completely dissolves.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur.

-

To maximize the yield, further cool the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Column Chromatography

For challenging separations or to remove closely related impurities, column chromatography is a valuable tool.[13][14][15][16] Both normal-phase (silica gel or alumina) and reversed-phase chromatography can be employed, depending on the polarity of the dye and its impurities.

Experimental Protocol: Purification by Silica Gel Column Chromatography

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., a hexane/ethyl acetate mixture).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude dye in a minimum amount of the eluent or a slightly more polar solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of appropriate polarity. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for optimal separation.

-

Collect the fractions containing the desired dye, monitoring the separation by thin-layer chromatography or by the color of the eluting bands.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound dye.

For highly polar or water-soluble this compound dyes, reversed-phase high-performance liquid chromatography (HPLC) can be an effective purification method.[17][18][19][20]

Quantitative Data Summary

The photophysical properties of this compound dyes are highly dependent on their molecular structure. The following tables summarize key quantitative data for representative this compound dyes.

Table 1: Photophysical Properties of Heptamethine this compound Dyes in Dichloromethane

| Dye | R Group | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (ΦF, %) |

| 5 | t-Butyl | 981 | 1018 | 250,000 | 1.7 |

| 7 | 1-Adamantyl | 981 | 1018 | 250,000 | 1.6 |

Table 2: Photophysical Properties of Pentamethine this compound Dyes in Dichloromethane

| Dye | R Group | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (ΦF, %) |

| 6 | t-Butyl | 888 | 913 | 380,000 | 28 |

| 8 | 1-Adamantyl | 888 | 913 | 370,000 | 27 |

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the core synthetic pathways and a general purification workflow.

Caption: Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate.

Caption: General Purification Workflow for this compound Dyes.

References

- 1. 2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Star Polymers: Merging Water Solubility and Stealth Properties with Shortwave Infrared Emissive Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. youtube.com [youtube.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Purification procedures for synthetic dyes: Part 1—dry column chromatography | Semantic Scholar [semanticscholar.org]

- 14. column-chromatography.com [column-chromatography.com]

- 15. Purification [chem.rochester.edu]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. HPLC Method for Analysis of Dyes | SIELC Technologies [sielc.com]

- 19. Development and validation of an HPLC-fluorescence method for the quantification of IR780-oleyl dye in lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantification of fluorescent dyes in organ tissue samples via HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of Chromenylium Derivatives: A Technical Guide to Their Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

The field of near-infrared (NIR) and shortwave infrared (SWIR) imaging is undergoing a rapid transformation, driven by the development of novel fluorophores with superior photophysical properties. Among these, chromenylium derivatives have emerged as a particularly promising class of dyes, offering exceptional brightness, tunable emission wavelengths, and enhanced performance in complex biological environments. This technical guide provides an in-depth analysis of the photophysical properties of novel this compound derivatives, details the experimental protocols for their characterization, and explores their burgeoning applications in research and medicine.

Core Photophysical Properties of Novel this compound Derivatives

This compound-based polymethine dyes have demonstrated significant advantages over their flavylium counterparts, primarily due to decreased nonradiative decay rates, which lead to higher quantum yields.[1][2] These dyes are characterized by their strong absorption in the NIR region (700-1000 nm) and emission in the SWIR window (1000-2000 nm), a range that offers deep tissue penetration and reduced autofluorescence.[3][4]

The structural modifications at the 2-position of the this compound heterocycle have been a key area of investigation, influencing both the quantum yield and the maximum emission wavelength.[5][6] Strategic substitutions can lead to red-shifted emissions, extending the utility of these dyes for in vivo imaging.[5] Furthermore, the development of water-soluble this compound dyes has been a critical advancement for biological applications, overcoming the inherent hydrophobicity and aggregation-prone nature of many small molecule fluorophores.[7][8][9]

Below is a summary of the key photophysical data for a selection of novel this compound derivatives, highlighting their performance in various solvents.

| Derivative Name | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (ΦF) | Solvent | Reference |

| Heptamethine this compound Dyes | ||||||

| Dye 5 | 974 | 1002 | 250,000 | 1.7% | Dichloromethane | [1] |

| Dye 7 | - | - | - | 1.6% | Dichloromethane | [1] |

| JuloChrom7 (9) | - | - | - | - | Dichloromethane | [4] |

| SulfoChrom7 | 963 | - | - | >0.5% | Fetal Bovine Serum | [7][10] |

| Pentamethine this compound Dyes | ||||||

| Dye 6 | 786 | 811 | 360,000 | 28% | Dichloromethane | [1] |

| JuloChrom5 (10) | 892 | 916 | - | 18% | Dichloromethane | [1] |

| This compound Star Polymers (CStars) | ||||||

| CStar30 (5-arm) | 974 | - | - | - | Water | [10] |

| Water-Soluble Derivatives | ||||||

| AmmonChrom7 | - | - | - | - | Fetal Bovine Serum | [7] |

| ZwitChrom7 | - | - | - | 0.32% | Fetal Bovine Serum | [7] |

Experimental Protocols

The characterization of the photophysical properties of this compound derivatives involves a suite of spectroscopic and analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of this compound Dyes

The synthesis of this compound heterocycles is often achieved through a Mentzer pyrone reaction, followed by a classic polymethine condensation reaction with a corresponding conjugated bis(phenylimine).[1][5]

Absorption and Emission Spectroscopy

-

Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is used for absorption measurements, and a spectrofluorometer is used for emission measurements.

-

Sample Preparation: Dyes are dissolved in a suitable solvent (e.g., dichloromethane, methanol, or water) to a concentration that yields an absorbance between 0.1 and 0.2 at the absorption maximum to avoid inner filter effects.[10]

-

Data Acquisition:

-

Absorption Spectra: Scanned across a wavelength range appropriate for the dye, typically from 600 to 1100 nm.

-

Emission Spectra: The sample is excited at its absorption maximum, and the emission is collected over a longer wavelength range. For SWIR dyes, an InGaAs detector is often required.[10]

-

Quantum Yield Determination

The fluorescence quantum yield (ΦF) is a measure of the efficiency of photon emission. It can be determined using either absolute or relative methods.

-

Absolute Method: An integrating sphere is used to collect all emitted photons. This method is highly accurate but requires specialized equipment.[1]

-

Relative Method: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to those of a standard with a known quantum yield.[11] For SWIR dyes, a common standard is IR-26 (ΦF = 0.05% in 1,2-dichloroethane).[1]

The following equation is used for the relative method: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

-

ΦF is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

Molar Extinction Coefficient Measurement

The molar extinction coefficient (ε) is determined using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette. A series of solutions of known concentrations are prepared, and their absorbance at the λmax is measured. A plot of absorbance versus concentration will yield a straight line with a slope equal to ε.

Photostability Assay

The photostability of a dye is its ability to resist photodegradation upon exposure to light.

-

Procedure: A solution of the dye is irradiated with a continuous wave laser at its absorption maximum with a defined power density.[1]

-

Analysis: The fluorescence intensity is monitored over time. The rate of fluorescence decay is indicative of the dye's photostability.[1]

Signaling Pathways and Applications

The unique photophysical properties of this compound derivatives make them ideal candidates for a range of applications, particularly in in vivo imaging. Their brightness and emission in the SWIR window allow for high-resolution, high-contrast imaging with deep tissue penetration.[3]

Water-soluble derivatives have been successfully used for video-rate imaging of vasculature and for tracking xenograft tumor growth in mice.[7][8][9] By functionalizing these dyes with specific targeting moieties, such as phosphonates, researchers have achieved targeted imaging of bone structures in living animals.[7][9] The narrow absorption spectra of these dyes also make them ideal for multiplexed imaging, allowing for the simultaneous visualization of multiple biological targets or processes.[1][2][3]

Future Directions

The development of novel this compound derivatives continues to push the boundaries of optical imaging. Future research will likely focus on:

-

Further Red-Shifting: Extending the absorption and emission wavelengths deeper into the SWIR region to further improve tissue penetration and reduce scattering.

-

Enhanced Quantum Yields: Designing new structures with even lower non-radiative decay rates to achieve brighter probes.

-

Targeted Probes: Conjugating this compound dyes to antibodies, peptides, or other biomolecules for highly specific molecular imaging.

-

Theranostics: Combining the diagnostic imaging capabilities of these dyes with therapeutic functionalities for simultaneous diagnosis and treatment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. Elucidating design principles for this compound-based polymethine dyes for improved in vivo shortwave infrared imaging [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Water-soluble this compound dyes for shortwave infrared imaging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Star Polymers: Merging Water Solubility and Stealth Properties with Shortwave Infrared Emissive Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Chromenylium Core Structure Modifications for Shortwave Infrared (SWIR) Emission

For Researchers, Scientists, and Drug Development Professionals

The quest for brighter, more stable, and biocompatible fluorophores for in vivo imaging has led to significant interest in the shortwave infrared (SWIR) region (1000-2000 nm). Imaging in this window offers distinct advantages, including deeper tissue penetration, reduced autofluorescence, and higher spatial resolution. Among the various classes of SWIR emitters, polymethine dyes featuring a chromenylium core have emerged as a particularly promising scaffold due to their high molar absorptivity and tunable photophysical properties. This technical guide provides a comprehensive overview of the key strategies for modifying the this compound core to achieve optimal SWIR emission, along with detailed experimental protocols for their synthesis and characterization.

Core Modification Strategies for SWIR Emission

The emission properties of this compound-based polymethine dyes can be finely tuned through strategic modifications to their core structure. The primary approaches focus on enhancing quantum yield, red-shifting the emission wavelength, and improving aqueous solubility and biocompatibility.

Steric Hindrance at the 2-Position to Enhance Quantum Yield

A key strategy to improve the fluorescence quantum yield (ΦF) of polymethine dyes is to reduce non-radiative decay pathways. In flavylium dyes, a precursor to the this compound scaffold, rotational and vibrational modes of the phenyl group at the 2-position can contribute to internal conversion, thus quenching fluorescence. By replacing this phenyl group with bulky substituents, these non-radiative decay channels can be suppressed.

The introduction of sterically demanding groups such as tert-butyl or 1-adamantyl at the 2-position of the this compound heterocycle has been shown to significantly enhance the quantum yield of the resulting pentamethine and heptamethine dyes.[1][2] This modification leads to brighter SWIR emitters, which is crucial for high-speed and multiplexed in vivo imaging.[1][3]

Extension of the Polymethine Chain for Bathochromic Shift

A reliable method to achieve a bathochromic (red) shift in the absorption and emission spectra of polymethine dyes is to extend the length of the polymethine chain.[2] Each addition of a vinylene unit (–CH=CH–) to the polymethine bridge typically results in a red-shift of approximately 100-120 nm.[2]

By extending the polymethine chain to create nonamethine this compound dyes, researchers have successfully pushed the emission wavelengths further into the SWIR region, with emission maxima exceeding 1100 nm.[2] These longer-wavelength emitters are particularly advantageous for deep-tissue imaging and for multiplexed imaging applications where spectral separation of probes is critical.[2]

Heterocycle Modification for Spectral Tuning

In addition to modifying the polymethine chain, alterations to the terminal heterocycle itself can be used to tune the photophysical properties. For instance, the incorporation of a julolidine moiety into the this compound structure provides a significant red-shift of approximately 40 nm.[4] This strategy allows for fine-tuning of the absorption and emission wavelengths to match available excitation sources and to create a palette of spectrally distinct probes for multiplexed imaging.

Introduction of Water-Solubilizing Groups for Biocompatibility

A major challenge for the in vivo application of SWIR-emitting polymethine dyes is their inherent hydrophobicity, which leads to aggregation and quenching of fluorescence in aqueous environments.[5][6] To overcome this, various water-solubilizing groups can be incorporated into the this compound dye structure.

A versatile approach involves the late-stage functionalization of a fluorophore intermediate via "click chemistry."[5][6] This allows for the introduction of a variety of charged functionalities, including:

-

Sulfonates: These negatively charged groups impart excellent water solubility and can lead to prolonged circulation times in vivo.[5][6]

-

Ammonium groups: Positively charged moieties can enhance cellular uptake and retention, making them suitable for cell tracking applications.[5][6]

-

Zwitterions: Combining both positive and negative charges can improve solubility while maintaining a neutral overall charge, which can be beneficial for reducing non-specific interactions.[5][6]

-

Phosphonates: These groups can not only enhance water solubility but also provide specific targeting capabilities, for example, to bone tissue.[5]

Data Presentation: Photophysical Properties of Modified this compound Dyes

The following tables summarize the key photophysical properties of various this compound-based polymethine dyes, illustrating the impact of different structural modifications.

Table 1: Effect of 2-Position Substitution on Heptamethine Dyes in Dichloromethane

| Dye | 2-Position Substituent | λabs (nm) | λem (nm) | ε (M-1cm-1) | ΦF (%) |

| Flav7 | Phenyl | 1027 | 1052 | 260,000 | 0.5 |

| Chrom7 | tert-Butyl | 975 | 1002 | 240,000 | 1.4 |

| AdaChrom7 | 1-Adamantyl | 975 | 1002 | 250,000 | 1.5 |

Table 2: Effect of Polymethine Chain Length on this compound Dyes in Dichloromethane

| Dye | Polymethine Chain | λabs (nm) | λem (nm) | Stokes Shift (nm) | ΦF (%) |

| Chrom5 | Pentamethine | 818 | 838 | 20 | 5.8 |

| Chrom7 | Heptamethine | 975 | 1002 | 27 | 1.4 |

| Chrom9 | Nonamethine | 1100 | 1130 | 30 | 0.5 |

Table 3: Photophysical Properties of Water-Soluble this compound Dyes in Fetal Bovine Serum (FBS)

| Dye | Solubilizing Group | λabs (nm) | λem (nm) | ΦF (%) |

| SulfoChrom7 | Sulfonate | 975 | 1000 | >0.5 |

| AmmonChrom7 | Ammonium | 975 | 1000 | >0.5 |

| ZwitChrom7 | Zwitterion | 975 | 1000 | 0.32 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative SWIR-emitting this compound dye and for the characterization of its key photophysical properties.

Synthesis of a Representative this compound Dye: Chrom7

The synthesis of Chrom7 involves a two-step process: the preparation of the 2-tert-butyl-7-(dimethylamino)-4-methylchromen-1-ium precursor, followed by a condensation reaction with a heptamethine linker.

Step 1: Synthesis of 2-tert-butyl-7-(dimethylamino)-4-methylchromen-1-ium tetrafluoroborate

-

To a solution of 4-(dimethylamino)salicylaldehyde (1.0 eq) and 3,3-dimethyl-2-butanone (pinacolone) (1.2 eq) in toluene, add piperidine (0.1 eq) and acetic acid (0.1 eq).

-

Heat the mixture to reflux with a Dean-Stark trap for 12 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude intermediate chalcone by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

-

Dissolve the purified chalcone in dichloromethane (DCM) and cool to 0 °C.

-

Add tetrafluoroboric acid diethyl etherate (HBF4·OEt2) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

The product will precipitate from the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the this compound heterocycle as a tetrafluoroborate salt.

Step 2: Synthesis of Chrom7

-

Combine the 2-tert-butyl-7-(dimethylamino)-4-methylchromen-1-ium tetrafluoroborate (2.2 eq), the heptamethine bis(phenylimine) linker (1.0 eq), and potassium acetate (KOAc) (3.0 eq) in acetic anhydride (Ac2O).

-

Heat the mixture to 80 °C and stir for 1 hour.

-

Cool the reaction to room temperature and pour into diethyl ether to precipitate the crude dye.

-

Collect the solid by filtration and purify by column chromatography on silica gel (e.g., using a gradient of methanol in DCM) to obtain the pure Chrom7 dye.

Photophysical Characterization

Measurement of Absorption and Emission Spectra

-

Prepare a dilute solution of the this compound dye in the solvent of interest (e.g., dichloromethane for organic solubility or fetal bovine serum for biological relevance). The concentration should be adjusted to have an absorbance maximum between 0.05 and 0.1 at the excitation wavelength to avoid inner filter effects.

-

Record the absorption spectrum using a UV-Vis-NIR spectrophotometer.

-

Record the emission spectrum using a fluorometer equipped with an InGaAs detector suitable for the SWIR range. Excite the sample at its absorption maximum (λabs,max).

Determination of Fluorescence Quantum Yield (ΦF)

The relative method, using a standard with a known quantum yield, is commonly employed. For the SWIR region, IR-26 in 1,2-dichloroethane (DCE) can be used as a reference standard (ΦF ≈ 0.11%).[5]

-

Prepare a series of five dilutions for both the sample and the reference standard (e.g., IR-26) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

For each solution, measure the absorbance at the excitation wavelength and record the fluorescence emission spectrum.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope of the linear fit for both plots (msample and mstandard).

-

Calculate the quantum yield of the sample using the following equation:

ΦF,sample = ΦF,standard * (msample / mstandard) * (η2sample / η2standard)

where η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

-

The sample is excited by a pulsed laser source with a high repetition rate.

-

The time difference between the laser pulse and the detection of the first emitted photon is measured.

-

This process is repeated many times, and the data is compiled into a histogram of photon arrival times, which represents the fluorescence decay curve.

-

The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer).

-

The fluorescence decay curve is fitted to a multi-exponential decay model, deconvoluted with the IRF, to determine the fluorescence lifetime(s). For SWIR measurements, a detector with sensitivity in this region, such as a single-photon avalanche diode (SPAD) array, is required.[7][8]

Conclusion

The this compound core offers a versatile and highly tunable platform for the development of advanced SWIR fluorophores. By employing strategies such as steric hindrance, polymethine chain extension, heterocycle modification, and the introduction of solubilizing groups, researchers can design probes with tailored photophysical properties for a wide range of in vivo imaging applications. The detailed experimental protocols provided in this guide serve as a valuable resource for scientists and developers working to advance the frontiers of SWIR fluorescence imaging.

References

- 1. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pursuit of polymethine fluorophores with NIR-II emission and high brightness for in vivo applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. picoquant.com [picoquant.com]

- 4. researchgate.net [researchgate.net]

- 5. Absolute photoluminescence quantum yields of IR26 and IR-emissive Cd1−xHgxTe and PbS quantum dots – method- and material-inherent challenges - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. biorxiv.org [biorxiv.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Dawn of a New Era in Drug Discovery: In-Depth Characterization of Novel Chromenylium Scaffolds

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is a perpetual endeavor in medicinal chemistry. Among the privileged structures, the chromenylium core and its derivatives have emerged as a versatile and potent class of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of new this compound-based scaffolds, offering a detailed look into their potential as next-generation therapeutic agents and imaging probes.

Synthesis of Novel this compound Scaffolds

The development of efficient and robust synthetic methodologies is paramount to exploring the chemical space of new this compound derivatives. A variety of synthetic strategies have been employed, with one-pot multicomponent reactions gaining prominence due to their efficiency and atom economy.

General One-Pot Synthesis of Chromeno[4,3-b]pyrrol-3-yl Derivatives

A green and efficient one-pot, multi-component protocol has been developed for the synthesis of novel dihydrochromeno[4,3-b]pyrrol-3-yl derivatives.[1][2]

Experimental Protocol:

-

A mixture of an appropriate arylglyoxal (1 mmol), a malono derivative (1 mmol), and a 4-aminocoumarin derivative (1 mmol) is prepared.

-

The mixture is dissolved in ethanol (5 mL) and stirred at reflux.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting precipitate is collected by filtration and washed with a small amount of cold ethanol to yield the pure product.

This method offers several advantages, including high yields, mild reaction conditions, and a simple workup procedure.[1]

Characterization of New this compound Scaffolds

Thorough characterization is essential to confirm the structure and purity of the newly synthesized compounds. Standard analytical techniques are employed for this purpose.

Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Elemental Analysis: Combustion analysis is performed to determine the percentage composition of elements (C, H, N).

Biological Activity and Therapeutic Potential

This compound scaffolds have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs targeting various diseases.

Anticancer Activity

Derivatives of the chromene scaffold have shown promising anticancer activity against a variety of cancer cell lines.[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MCF-7 cell line)

-

Human breast cancer MCF-7 cells are seeded in 96-well plates and incubated for 24 hours.

-

The cells are then treated with various concentrations of the synthesized chromene derivatives.

-

After a 48-hour incubation period, the cell viability is assessed using the MTT assay.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| PKB-4 | MCF-7 | 8.7 | [4] |

| PKB-10 | MCF-7 | 9.2 | [4] |

| Adriamycin (Standard) | MCF-7 | 10.1 | [4] |

α-Glucosidase Inhibition

Certain chromeno[4,3-b]pyrrol-3-yl derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This makes them potential candidates for the management of type 2 diabetes.[1][2]

Experimental Protocol: α-Glucosidase Inhibitory Assay

-

A solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8) is prepared.

-

The synthesized compound (inhibitor) is added to the enzyme solution and incubated at 37°C for 10 minutes.

-

The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the reaction.

-

The reaction mixture is incubated for a further 20 minutes at 37°C.

-

The reaction is stopped by the addition of sodium carbonate solution.

-

The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.[5][6][7]

-

The percentage of inhibition is calculated, and the IC50 value is determined.[5][6][7]

| Compound ID | α-Glucosidase Inhibition IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| 5e | 48.65 ± 0.01 | 42.6 | Competitive | [1][8] |

| Acarbose (Standard) | 750.90 ± 0.14 | - | - | [1][8] |

p38α MAPK Signaling Inhibition

Novel C2-functionalized chromen-4-one scaffolds have been discovered as inhibitors of the p38α mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in inflammatory responses.

Signaling Pathway Diagram:

References

- 1. One-pot multi-component synthesis of novel chromeno[4,3-b]pyrrol-3-yl derivatives as alpha-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-pot multi-component synthesis of novel chromeno[4,3-b]pyrrol-3-yl derivatives as alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2.4.2. Alpha-Glucosidase Inhibitory Assay [bio-protocol.org]

- 6. In vitro α-glucosidase inhibitory assay [protocols.io]

- 7. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Chromenylium Fluorophores: Absorption and Emission Spectra Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of chromenylium-based fluorophores, with a focus on their absorption and emission spectra. Designed for researchers, scientists, and professionals in drug development, this document offers a centralized resource for understanding and utilizing these powerful tools in biological imaging and sensing applications.

Introduction to this compound Fluorophores

This compound dyes are a class of organic fluorophores characterized by a core structure containing a positively charged oxygen heterocycle. These dyes have gained significant attention in recent years, particularly for their applications in near-infrared (NIR) and shortwave infrared (SWIR) imaging. Their key advantages include high molar extinction coefficients, tunable absorption and emission profiles, and, in some derivatives, high quantum yields.[1][2] These properties make them ideal candidates for deep-tissue in vivo imaging, where reduced light scattering and lower tissue autofluorescence in the SWIR region (1000–2000 nm) offer superior resolution and sensitivity.[1][3]

The structural versatility of the this compound scaffold allows for the synthesis of a wide range of derivatives with tailored photophysical properties. By modifying the polymethine chain length and the terminal heterocyclic groups, the absorption and emission maxima can be finely tuned across the NIR and SWIR regions.[1][4] This tunability is crucial for applications such as multiplexed imaging, where multiple biological targets can be visualized simultaneously using spectrally distinct fluorophores.[1][2]

Photophysical Properties of this compound Fluorophores

The performance of a fluorophore is dictated by its fundamental photophysical parameters. This section summarizes key quantitative data for a selection of this compound dyes, providing a basis for comparison and selection for specific applications.

Quantitative Data Summary

The following tables present the absorption maxima (λabs), emission maxima (λem), molar extinction coefficients (ε), and fluorescence quantum yields (ΦF) for various this compound fluorophores in different solvent environments.

Table 1: Photophysical Properties of Heptamethine this compound Dyes in Dichloromethane (DCM)

| Dye | λabs (nm) | λem (nm) | ε (M-1cm-1) | ΦF (%) | Brightness (ε × ΦF) |

| 5 | 976 | 1020 | 250,000 | 1.7 | 4300 |

| 7 | 976 | 1020 | 250,000 | 1.7 | 4300 |

| 9 | 895 | 935 | 250,000 | 1.6 | 4000 |

| 10 | 895 | 935 | 250,000 | 1.6 | 4000 |

Data sourced from J. Am. Chem. Soc. 2021, 143, 19, 7493–7503.[1][2]

Table 2: Photophysical Properties of Pentamethine this compound Dyes in Dichloromethane (DCM)

| Dye | λabs (nm) | λem (nm) | ε (M-1cm-1) | ΦF (%) | Brightness (ε × ΦF) |

| 6 | 815 | 850 | 380,000 | 28 | 106,000 |

| 8 | 815 | 850 | 340,000 | 18 | 61,200 |

Data sourced from J. Am. Chem. Soc. 2021, 143, 19, 7493–7503.[1][2]

Table 3: Photophysical Properties of Water-Soluble this compound Dyes

| Dye | Solvent | λabs (nm) | λem (nm) | ε (M-1cm-1) | ΦF (%) |

| PropChrom7 | MeOH | 930 | 970 | 200,000 | 1.1 |

| SulfoChrom7 | MeOH | 940 | 986 | 210,000 | 1.0 |

| AmmonChrom7 | MeOH | 940 | 986 | 200,000 | 1.0 |

| ZwitChrom7 | MeOH | 940 | 986 | 200,000 | 1.0 |

| SulfoChrom7 | FBS | 980 | 1020 | 150,000 | 0.51 |

| AmmonChrom7 | FBS | 980 | 1020 | 140,000 | 0.54 |

| ZwitChrom7 | FBS | 980 | 1020 | 140,000 | 0.32 |

Data sourced from ChemRxiv. Cambridge: Cambridge University Press (2023).[3]

Experimental Protocols

Accurate characterization of the spectral properties of this compound fluorophores is essential for their effective application. The following protocols outline the standard methodologies for measuring absorption and emission spectra.

Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of a this compound fluorophore.

Materials:

-

Spectrophotometer (e.g., UV-Vis-NIR)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Solvent of choice (e.g., dichloromethane, methanol, phosphate-buffered saline)

-

This compound dye sample

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the this compound dye in the chosen solvent. The concentration should be accurately known.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to prepare samples of varying concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up.

-

Set the desired wavelength range for scanning (e.g., 600-1200 nm for SWIR dyes).

-

Blank the instrument using a cuvette filled with the pure solvent.

-

-

Measurement:

-

Measure the absorbance of each diluted sample at the wavelength of maximum absorbance (λabs).

-

Record the full absorption spectrum for a representative sample.

-

-

Data Analysis:

-

Plot a graph of absorbance versus concentration.

-

According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) can be calculated from the slope of the linear fit of this graph (slope = ε × path length).

-

Fluorescence Spectroscopy

Objective: To determine the emission spectrum and relative quantum yield (ΦF) of a this compound fluorophore.

Materials:

-

Fluorometer or spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Reference fluorophore with a known quantum yield in the same spectral region (e.g., IR-26 for SWIR dyes)

-

Solvent of choice

-

This compound dye sample

Procedure:

-

Sample Preparation: Prepare dilute solutions of both the sample and the reference fluorophore in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Fluorometer Setup:

-

Set the excitation wavelength to the λabs of the sample.

-

Set the emission wavelength range to scan across the expected emission profile.

-

Adjust slit widths to optimize signal-to-noise ratio without saturating the detector.

-

-

Measurement:

-

Record the emission spectrum of the solvent blank and subtract it from the sample and reference spectra.

-

Record the emission spectrum of the reference fluorophore.

-

Record the emission spectrum of the this compound dye sample.

-

Measure the absorbance of the sample and reference solutions at the excitation wavelength using a spectrophotometer.

-

-

Data Analysis (Relative Quantum Yield Calculation):

-

The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φref × (Isample / Iref) × (Aref / Asample) × (nsample2 / nref2) where:

-

Φref is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows related to the analysis and application of this compound fluorophores.

General Workflow for Photophysical Characterization

Caption: Workflow for the photophysical characterization of this compound fluorophores.

Excitation Multiplexing for In Vivo Imaging

Caption: Principle of excitation multiplexing using spectrally distinct this compound probes.

Conclusion

This compound fluorophores represent a versatile and powerful class of dyes for advanced fluorescence imaging. Their bright and tunable emission in the NIR and SWIR regions opens up new possibilities for in vivo studies and other applications where deep tissue penetration and high contrast are required. This guide provides a foundational understanding of their spectral properties and the experimental methods used for their characterization, serving as a valuable resource for researchers and developers in the life sciences. As research in this area continues, the development of new this compound derivatives with even more advanced properties is anticipated, further expanding their utility in biological and medical research.

References

Theoretical and computational studies of Chromenylium properties

An In-depth Technical Guide to the Theoretical and Computational Studies of Chromenylium Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound-based polymethine dyes have emerged as a significant class of fluorescent probes, particularly for applications in the near-infrared (NIR) and shortwave infrared (SWIR) regions.[1][2] Their exceptional brightness, high absorption coefficients, and tunable photophysical properties make them ideal candidates for advanced in vivo imaging and other biomedical applications.[3][4] This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to understand and predict the properties of this compound dyes, alongside the experimental protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel this compound-based molecular probes.

Synthesis and Experimental Characterization of this compound Dyes

The rational design of novel this compound dyes is underpinned by robust synthetic procedures and accurate photophysical characterization.

Experimental Protocols

General Synthesis of this compound Polymethine Dyes:

The synthesis of this compound polymethine dyes typically involves the condensation of a 4-methyl this compound heterocycle with an appropriate polymethine chain linker.[1][2] A general procedure is as follows:

-

Heterocycle Preparation: The synthesis begins with the preparation of the desired 4-methyl this compound heterocycle. For instance, this compound heterocycles bearing a tert-butyl or an adamantyl group at the 2-position can be synthesized via routes analogous to those for flavylium variants.[1]

-

Condensation Reaction: The 4-methyl this compound salt is then condensed with a suitable linker, such as a pentamethine or heptamethine linker containing reactive groups (e.g., anilino vinyl).

-

Reaction Conditions: The condensation is typically carried out in a suitable solvent, often in the presence of a base (e.g., sodium acetate) and acetic anhydride, with heating.

-

Purification: The crude dye is purified using column chromatography on silica gel to yield the final product.

-

Characterization: The structure of the synthesized dye is confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Photophysical Property Measurement:

Accurate determination of the photophysical properties is crucial for evaluating the performance of the dyes.

-

Absorption Spectroscopy: UV-Vis-NIR absorption spectra are recorded using a spectrophotometer. The molar extinction coefficient (ε) is determined from the Beer-Lambert law by measuring the absorbance of solutions of known concentrations in a cuvette of a specific path length (typically 1 cm).

-

Fluorescence Spectroscopy: Emission spectra are recorded on a spectrofluorometer. The sample is excited at its absorption maximum, and the emission is scanned over the expected wavelength range.

-

Fluorescence Quantum Yield (Φ_F) Measurement: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It can be determined by either an absolute or a relative method.[5]

-

Absolute Method: This method uses an integrating sphere to collect all photons emitted by the sample. The quantum yield is calculated by comparing the number of emitted photons to the number of absorbed photons.[5][6]

-

Relative Method: This is a more common approach where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield.[7] The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference standard, respectively. To minimize re-absorption effects, the absorbance of the solutions in the fluorescence cuvette should be kept low (typically < 0.1).[7]

-

Data Presentation: Photophysical Properties of this compound Dyes

The photophysical properties of several this compound polymethine dyes in dichloromethane are summarized in the table below. These dyes demonstrate the impact of structural modifications on their spectral properties.

| Dye Name | Type | λ_abs,max (nm) | λ_em,max (nm) | Molar Extinction Coefficient (ε_max, M⁻¹cm⁻¹) | Quantum Yield (Φ_F, %) | Brightness (ε_max * Φ_F) |

| Chrom7 (5) | Heptamethine | 975 | 1000 | ~250,000 | 1.7 | 4,300 |

| Chrom5 (6) | Pentamethine | 850 | 878 | ~360,000 | 28 | 106,000 |

| JuloChrom5 (10) | Pentamethine | 892 | 920 | N/A | N/A | > ICG signal in blood |

Data sourced from references[1][2]. Note: "N/A" indicates data not available in the cited sources. Brightness is a key metric for imaging applications.

Theoretical and Computational Modeling

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for understanding the structure-property relationships of this compound dyes and for predicting their photophysical properties.[8][9]

Computational Methodologies

Density Functional Theory (DFT):

DFT is used to determine the ground-state electronic structure and geometry of the molecules.

-

Geometry Optimization: The first step is to perform a geometry optimization to find the minimum energy structure of the dye molecule in its ground state.

-

Frequency Calculations: Vibrational frequency calculations are then performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties.

-

Frontier Molecular Orbitals (FMOs): DFT calculations provide information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) gives a first approximation of the electronic transition energy.

Time-Dependent Density Functional Theory (TD-DFT):

TD-DFT is the workhorse method for calculating the properties of electronically excited states.[9][10]

-

Excitation Energy Calculation: Starting from the optimized ground-state geometry, TD-DFT is used to calculate the vertical excitation energies, which correspond to the absorption maxima (λ_max).

-

Oscillator Strengths: The calculation also yields the oscillator strength for each electronic transition, which is related to the intensity of the absorption band and the molar extinction coefficient.

-

Emission Spectra: To simulate emission spectra, the geometry of the first excited state (S₁) is optimized. A TD-DFT calculation is then performed on the S₁ optimized geometry to calculate the emission energy (fluorescence).

-

Choice of Functional and Basis Set: The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Functionals: Hybrid functionals like B3LYP are widely used. For organic dyes, PBE0 and long-range corrected functionals such as CAM-B3LYP often provide more accurate results for excitation energies.[8]

-

Basis Sets: Pople-style basis sets like 6-31G(d) are common for geometry optimizations, while larger basis sets with diffuse and polarization functions, such as 6-311+G(2d,p), are recommended for accurate prediction of electronic properties.[8][9]

-

-

Solvent Effects: Since photophysical properties are typically measured in solution, it is crucial to include the effect of the solvent in the calculations. This is most commonly done using a Polarizable Continuum Model (PCM).

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate typical workflows for the experimental and computational investigation of this compound dyes.

Caption: Experimental workflow for the synthesis and characterization of this compound dyes.

References

- 1. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elucidating design principles for this compound-based polymethine dyes for improved in vivo shortwave infrared imaging [escholarship.org]

- 5. Making sure you're not a bot! [opus4.kobv.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.uci.edu [chem.uci.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Structure-Property Relationships of Chromenylium Polymethine Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-property relationships of chromenylium polymethine dyes, a class of fluorophores demonstrating exceptional potential in biomedical imaging and diagnostics. Their high brightness, tunable photophysical properties, and performance in the near-infrared (NIR) and shortwave infrared (SWIR) regions make them ideal candidates for in vivo imaging applications, surmounting the limitations of light scattering and tissue autofluorescence associated with visible light.

Core Structure and Photophysical Properties

Polymethine dyes are characterized by two heterocyclic nuclei connected by a conjugated polymethine chain.[1] In this compound dyes, the heterocycle is a this compound scaffold, which has been shown to impart superior photophysical properties compared to related structures like flavylium dyes.[2][3] Key properties of these dyes, including their absorption and emission wavelengths, quantum yields, and molar extinction coefficients, are intricately linked to their molecular structure.

The length of the polymethine chain is a fundamental determinant of the dye's spectral properties.[4] Extending the conjugated system by increasing the number of methine units leads to a bathochromic (red) shift in both the maximum absorption (λmax,abs) and emission (λmax,em) wavelengths. This tunability allows for the rational design of dyes that absorb and emit in specific regions of the NIR and SWIR spectrum. For instance, pentamethine this compound dyes typically absorb around 857 nm, while heptamethine and nonamethine analogues absorb at approximately 978 nm and 1102 nm, respectively.[5][6]

Modifications to the this compound heterocycle itself have profound effects on the dye's performance, particularly its quantum yield (ΦF), which is a measure of its emission efficiency.

-

Substitution at the 2-position: This position has been identified as a critical modulator of non-radiative decay pathways.[2][3][7] It was hypothesized that rotational and vibrational modes of a phenyl group at this position could lead to internal conversion, thus quenching fluorescence.[3] By replacing the phenyl group with sterically bulky and conformationally restricted groups such as tert-butyl or 1-adamantyl, these non-radiative processes are suppressed.[2][3] This substitution strategy has led to a significant enhancement in quantum yields, with pentamethine this compound dyes reaching ΦF values of 18–28%.[2][3]

-

Substitution at the 7-position: The electronic properties of substituents at the 7-position of the this compound scaffold can be used to modulate the maximum absorption wavelength (λmax).[8] The introduction of a julolidine moiety, for example, can induce a significant red-shift of approximately 40 nm.[6]

The interplay between these structural modifications allows for the fine-tuning of this compound dyes for specific applications, such as multiplexed in vivo imaging where spectrally distinct fluorophores are required.[2][9][10]

Quantitative Data Summary

The following tables summarize the photophysical properties of various this compound polymethine dyes as reported in the literature. These values are typically measured in organic solvents like dichloromethane (DCM).[2][5][6]

Table 1: Photophysical Properties of Pentamethine this compound Dyes

| Dye Designation | 2-Position Substituent | λmax,abs (nm) | λmax,em (nm) | Molar Extinction Coefficient (εmax, M-1cm-1) | Quantum Yield (ΦF, %) | Brightness (εmax × ΦF) | Reference |

| Chrom5 | tert-butyl | 818 | 838 | 360,000 | 18 | 64,800 | [2][3] |

| AdChrom5 | 1-adamantyl | 818 | 838 | 360,000 | 28 | 100,800 | [2][3] |

| JuloChrom5 | tert-butyl | 892 | 912 | - | - | - | [2][3] |

Table 2: Photophysical Properties of Heptamethine this compound Dyes

| Dye Designation | 2-Position Substituent | λmax,abs (nm) | λmax,em (nm) | Molar Extinction Coefficient (εmax, M-1cm-1) | Quantum Yield (ΦF, %) | Brightness (εmax × ΦF) | Reference |

| Chrom7 | tert-butyl | 975 | 996 | 250,000 | 1.7 | 4,250 | [2][3] |

| AdChrom7 | 1-adamantyl | 976 | 997 | 250,000 | 1.6 | 4,000 | [2][3] |

| JuloChrom7 | tert-butyl | 1015 | 1037 | - | - | - | [2][3] |

Table 3: Photophysical Properties of Nonamethine this compound Dyes

| Dye Designation | 2-Position Substituent | λmax,abs (nm) | λmax,em (nm) | Molar Extinction Coefficient (εmax, M-1cm-1) | Quantum Yield (ΦF, %) | Brightness (εmax × ΦF) | Reference |

| Chrom9 | tert-butyl | 1104 | 1133 | ~100,000 | ~0.5 | ~500 | [5][6] |

| JuloChrom9 | tert-butyl | 1149 | 1178 | - | - | - | [5][6] |

Experimental Protocols

The synthesis of this compound polymethine dyes is typically achieved through a condensation reaction between the corresponding this compound heterocycle and a polymethine chain precursor.[3]

Generic Protocol:

-

Heterocycle Synthesis: The substituted 4-methyl this compound heterocycles are synthesized first. This often involves a multi-step process starting from commercially available precursors.[3]

-

Polymethine Chain Precursor: A suitable polymethine chain precursor, such as a conjugated bis(phenylimine) or a Vilsmeier-Haack salt, is prepared.[3][6] The length of this precursor determines whether a pentamethine, heptamethine, or nonamethine dye is formed.

-

Condensation Reaction: Two equivalents of the this compound heterocycle are reacted with one equivalent of the polymethine precursor in the presence of a base (e.g., sodium acetate) and acetic anhydride.[3][6] The reaction is typically carried out in a suitable solvent like ethanol or acetic acid and may require heating.

-

Purification: The crude dye is purified using column chromatography on silica gel to yield the final product.

Note: For nonamethine dyes, careful air-free techniques are often required during the final condensation step to prevent oxygen-mediated degradation to shorter polymethine derivatives.[6]

Standard spectroscopic techniques are employed to characterize the photophysical properties of the dyes.

-

Absorption Spectroscopy: Absorption spectra are recorded on a UV-Vis-NIR spectrophotometer. The molar extinction coefficient (εmax) is determined from the absorbance of a solution of known concentration using the Beer-Lambert law.

-

Fluorescence Spectroscopy: Emission spectra are measured using a fluorometer. For quantum yield (ΦF) determination, a reference dye with a known quantum yield in the same spectral region is often used for relative measurements.[2] Absolute quantum yield measurements can be performed using an integrating sphere.[2][3]

Visualization of Experimental Workflows

The utility of this compound polymethine dyes is prominently demonstrated in multiplexed in vivo imaging experiments. The following diagram illustrates a typical workflow.

Caption: Workflow for four-color in vivo SWIR imaging.

This workflow illustrates the process of preparing a cocktail of spectrally distinct this compound and other polymethine dyes, administering them to an animal model, and performing sequential excitation with corresponding lasers.[2] The emitted SWIR fluorescence is captured by a specialized InGaAs camera, and the resulting data is processed to generate a multiplexed, multi-color image, enabling the simultaneous visualization of different biological targets or processes.[2][7]

Logical Relationships in Structure-Property Tuning

The design of this compound polymethine dyes with desired properties follows a logical progression of structural modifications.

Caption: Logic of tuning dye properties via structure.

This diagram outlines the fundamental relationships between structural modifications and the resulting photophysical properties. By strategically altering the polymethine chain length and the substituents on the this compound core, researchers can rationally design dyes with optimized absorption/emission wavelengths and quantum yields, ultimately leading to enhanced brightness for demanding applications.

Conclusion and Future Directions

This compound polymethine dyes represent a significant advancement in the field of fluorescent probes for in vivo imaging. The clear structure-property relationships that have been elucidated provide a robust framework for the design of next-generation dyes with even further red-shifted emission, higher quantum yields, and improved photostability. Future research will likely focus on the incorporation of targeting moieties for specific cell or tissue labeling, the development of activatable probes that respond to their biological environment, and the exploration of these dyes in clinical applications, particularly in image-guided surgery and disease diagnostics. The continued development of these bright, long-wavelength emitters holds the promise of revolutionizing our ability to visualize complex biological processes in real-time and with unprecedented clarity.

References

- 1. Polymethine dyes - Wikipedia [en.wikipedia.org]

- 2. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dr.lib.sjp.ac.lk [dr.lib.sjp.ac.lk]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. escholarship.org [escholarship.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Water-Soluble Chromenylium Dyes for Advanced Biological Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of water-soluble chromenylium dyes, a class of fluorophores gaining prominence in biological imaging, particularly in the shortwave infrared (SWIR) window. We will delve into the core synthetic strategies, present detailed experimental protocols, and summarize key quantitative data to facilitate the adoption and further development of these powerful imaging agents.

Introduction to this compound Dyes in Biological Imaging

This compound dyes are a class of organic fluorophores characterized by a core benzopyrylium structure. They are of significant interest for biological imaging due to their exceptional brightness and tunable photophysical properties. By extending the polymethine chain, their absorption and emission can be shifted into the near-infrared (NIR) and shortwave infrared (SWIR) regions (1000-2000 nm). Imaging in the SWIR region offers distinct advantages for in vivo applications, including reduced light scattering, deeper tissue penetration, and lower autofluorescence, leading to higher resolution and contrast.[1][2][3]

A primary challenge in translating these dyes to biological applications is their inherent hydrophobicity, which leads to aggregation in aqueous environments and compromises their fluorescence.[4][5][6] This guide focuses on the synthetic strategies developed to overcome this limitation by introducing water-solubilizing functionalities, thereby enabling their use as potent contrast agents for dynamic in vivo imaging.

Core Synthetic Strategies

The synthesis of water-soluble this compound dyes can be broadly divided into two main approaches: pre-functionalization of the building blocks or, more commonly, late-stage functionalization of a hydrophobic dye core. The latter approach is often preferred as it allows for the modular introduction of various functionalities from a common intermediate.

A general synthetic route involves the condensation of a this compound heterocycle with a polymethine linker.[7][8] To achieve water solubility, charged or hydrophilic groups are incorporated into the dye structure. A particularly effective method is the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to attach solubilizing moieties to a dye scaffold functionalized with alkynes.[4][5]

Synthesis of the this compound Heterocycle

The synthesis of the this compound core often starts from substituted chromones. For instance, a propargylated this compound salt can be prepared from a chromone precursor. The conversion of chromones to this compound dyes can be challenging when reactive groups like terminal alkynes are present. A protective strategy using Me2CuLi has been shown to be effective in these cases.[5]

Synthesis of the Polymethine Linker

The polymethine linker is typically a conjugated bis(phenylimine) that will react with the this compound heterocycle.[7] The length of this linker is a key determinant of the dye's absorption and emission wavelengths. For SWIR imaging, heptamethine and nonamethine linkers are commonly employed.[4][9][10] To mitigate aggregation, bulky groups, such as an ortho-methyl substituted phenyl group, can be incorporated into the linker structure.[5]

Late-Stage Functionalization for Water Solubility

A powerful strategy for creating a panel of water-soluble dyes is the synthesis of a versatile, hydrophobic intermediate that can be functionalized in the final steps.[3][4][5] For example, a tetra-propargylated this compound fluorophore can be synthesized and subsequently reacted with various hydrophilic azides via CuAAC. This modular approach allows for the introduction of different charged groups, such as sulfonates, ammoniums, zwitterions, and phosphonates, to tune the dye's solubility and biodistribution.[4][5][11]

Quantitative Data Summary

The photophysical properties of water-soluble this compound dyes are critical for their performance in biological imaging. The following tables summarize key quantitative data for a selection of these dyes.

Table 1: Photophysical Properties of Water-Soluble this compound Dyes

| Dye Name | Solubilizing Group(s) | λ_abs (nm) in FBS | λ_em (nm) in FBS | Quantum Yield (Φ_F) | Molar Extinction Coefficient (ε_max, M⁻¹cm⁻¹) | Brightness (ε_max * Φ_F) | Reference |

| SulfoChrom7 | 4x Sulfonate | ~963 | >1000 | N/A | N/A | N/A | [4][5] |

| AmmonChrom7 | 4x Ammonium | ~963 | >1000 | N/A | N/A | N/A | [4][5] |

| ZwitChrom7 | 4x Zwitterion | ~963 | >1000 | N/A | N/A | N/A | [4][5] |

| PhosphoChrom7 | 4x Phosphonate | ~963 (with aggregation peak at 760) | >1000 | N/A | N/A | N/A | [5] |

| CStar30 | 5x Poly(2-methyl-2-oxazoline) chains | ~974 (in water) | >1000 | 0.13% | 150,000 | 195 | [2][8] |

Note: Quantitative values for quantum yield and molar extinction coefficient in aqueous media are not always reported due to challenges with aggregation and measurement in these environments. Brightness is a product of the molar extinction coefficient and the quantum yield.

Experimental Protocols

The following are generalized experimental protocols based on published methods. Researchers should consult the primary literature for specific details and safety precautions.

General Synthesis of a "Clickable" Hydrophobic this compound Dye (PropChrom7)

This protocol describes the synthesis of a tetra-propargylated this compound heptamethine dye, a versatile intermediate for late-stage functionalization.[5]

-

Synthesis of the Propargylated this compound Heterocycle:

-

Start with a suitable chromone precursor.

-

Protect any sensitive functionalities if necessary.

-

Introduce propargyl groups via Williamson ether synthesis using propargyl bromide.

-

Convert the chromone to the this compound salt. A pre-treatment with Me2CuLi can be used to protect the terminal alkynes during the reaction with a methylating agent (e.g., MeMgBr or MeLi).

-

-

Synthesis of the Polymethine Linker:

-

Synthesize a conjugated bis(phenylimine) linker containing an aggregation-blocking group (e.g., an ortho-methyl substituted phenyl group).

-

-

Condensation Reaction:

-

Condense the propargylated this compound heterocycle with the polymethine linker in the presence of a base (e.g., pyridine) and acetic anhydride to form the hydrophobic dye, PropChrom7.

-

Purify the product using column chromatography.

-

Late-Stage Functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of hydrophilic azides onto the PropChrom7 core.[5]

-

Prepare a solution of PropChrom7 in a suitable solvent mixture (e.g., water/methanol) to accommodate both the hydrophobic dye and the hydrophilic azide.

-

Add the desired hydrophilic azide (e.g., an azide-functionalized sulfonate, ammonium, zwitterion, or phosphonate).

-

Add the copper catalyst and ligand (e.g., copper(II) sulfate and a water-soluble ligand like THPTA).

-

Add a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst.

-

Stir the reaction at room temperature until completion, monitoring by a suitable analytical technique (e.g., LC-MS).

-

Purify the final water-soluble dye using techniques such as dialysis, size-exclusion chromatography, or preparative HPLC.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the synthesis and application of water-soluble this compound dyes.

Caption: Synthetic workflow for water-soluble this compound dyes.

Caption: Structure-property relationships in this compound dyes.

Caption: A typical workflow for in vivo imaging experiments.

Biological Imaging Applications

Water-soluble this compound dyes have shown great promise in a variety of preclinical imaging applications. Their bright emission in the SWIR region allows for high-resolution, real-time visualization of biological processes in living animals.[1][12]

-

Vasculature Imaging: Dyes like SulfoChrom7, which exhibit slow absorption by tissues, are excellent agents for high-contrast imaging of blood vessels.[5][11] This allows for the study of blood flow and vascular integrity in various disease models.

-

Tumor Imaging and Tracking: Cationic derivatives, such as AmmonChrom7, show enhanced retention in cells, making them suitable for tracking the growth and metastasis of xenograft tumors.[4][5][11]

-

Bone Imaging: By incorporating phosphonate functionalities, which have a high affinity for calcium phosphate, these dyes can be targeted to bone tissue. This has enabled the first examples of non-invasive, high-resolution SWIR imaging of bone structures in awake and moving mice.[5]

-

Lymphatic System Imaging: Polymer-shielded this compound dyes, or "CStars," have demonstrated swift renal clearance and stealth behavior, enabling improved visualization of the lymphatic system.[2][8]

The modular nature of their synthesis allows for the development of a wide array of functional probes, paving the way for targeted and responsive imaging agents for specific biological questions. The continued development of water-soluble this compound dyes is poised to significantly advance the capabilities of in vivo optical imaging.

References

- 1. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Star Polymers: Merging Water Solubility and Stealth Properties with Shortwave Infrared Emissive Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Water-soluble this compound dyes for shortwave infrared imaging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. High-Resolution Multicolor Shortwave Infrared Dynamic In Vivo Imaging with this compound Nonamethine Dyes | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. escholarship.org [escholarship.org]

- 12. Bright this compound Polymethine Dyes Enable Fast, Four-Color In Vivo Imaging with Shortwave Infrared Detection [escholarship.org]

A Technical Guide to Chromenylium-Based Fluorophores for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, application, and functionalization of chromenylium-based fluorophores for advanced in vivo imaging. These dyes, particularly those emitting in the short-wave infrared (SWIR) spectrum, offer significant advantages for deep-tissue imaging with high spatial and temporal resolution. This document provides a comprehensive overview of their photophysical properties, detailed experimental protocols for their use, and insights into their application for targeted and activatable in vivo imaging.

Core Concepts: The Rise of this compound Dyes in SWIR Imaging

Optical imaging in the short-wave infrared (SWIR, 1000-2000 nm) window provides distinct advantages over traditional visible and near-infrared (NIR, 700-1000 nm) imaging. This is due to reduced photon scattering, lower tissue autofluorescence, and decreased absorption by biological components, all of which contribute to higher image contrast and deeper tissue penetration.[1][2] this compound-based polymethine dyes have emerged as a powerful class of fluorophores for SWIR imaging due to their high absorption coefficients, narrow absorption spectra, and tunable photophysical properties.[1][3]

Recent advancements in the design of this compound dyes have led to significantly enhanced quantum yields and brightness, enabling unprecedented imaging speeds and multicolor applications in live animals.[1][4][5] These fluorophores are typically composed of two heterocyclic groups connected by a polymethine chain, and their properties can be finely tuned through chemical modifications.[1][6][7]

Data Presentation: Photophysical Properties of this compound-Based Fluorophores

The following tables summarize the key photophysical properties of a selection of this compound-based dyes and related fluorophores discussed in the literature. This data is essential for selecting the appropriate dye and imaging parameters for a specific in vivo application.

| Dye Name/Number | Type | λabs (nm) | λem (nm) | Quantum Yield (Φ) (%) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Brightness (ε × Φ) | Reference |

| Chrom7 (5) | Heptamethine this compound | 976 | 1001 | 1.7 | 250,000 | 4,250 | [8] |